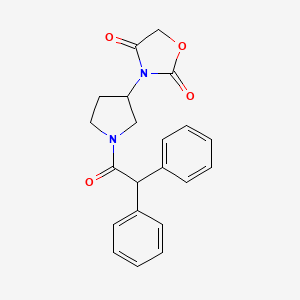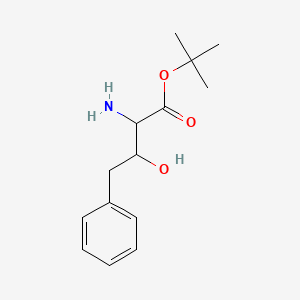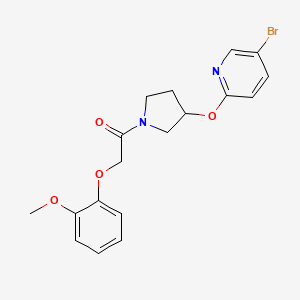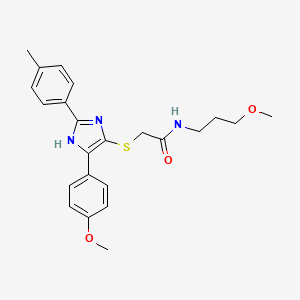
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) with high affinity. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with 1-(2,2-diphenylacetyl)pyrrolidine in the presence of a base to form the intermediate compound, which is then reacted with ethyl chloroformate and triethylamine to yield the final product.
Starting Materials
2,4-thiazolidinedione, 1-(2,2-diphenylacetyl)pyrrolidine, base, ethyl chloroformate, triethylamine
Reaction
Step 1: 2,4-thiazolidinedione is dissolved in a suitable solvent and a base is added to the solution., Step 2: 1-(2,2-diphenylacetyl)pyrrolidine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 3: The intermediate compound is isolated and purified., Step 4: Ethyl chloroformate and triethylamine are added to the intermediate compound and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 5: The final product, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, is isolated and purified.
Mecanismo De Acción
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione binds to TSPO with high affinity, leading to the activation of downstream signaling pathways that regulate cellular energy metabolism, apoptosis, and inflammation. TSPO is also involved in the transport of cholesterol into mitochondria, which is essential for mitochondrial function and steroid synthesis.
Efectos Bioquímicos Y Fisiológicos
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. TSPO is also involved in the regulation of mitochondrial function, which is critical for cellular energy metabolism and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life, which may limit its utility in longitudinal studies.
Direcciones Futuras
There are several future directions for the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in scientific research. These include the development of new TSPO ligands with improved pharmacokinetic properties, the investigation of the role of TSPO in various pathological conditions, and the development of new diagnostic and therapeutic strategies based on TSPO imaging. Additionally, the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into the role of TSPO in health and disease.
Conclusion:
In conclusion, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a selective radioligand that binds to TSPO with high affinity and has been extensively studied for its potential applications in various scientific research areas. 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life. Future research on 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione and TSPO may provide new insights into the role of TSPO in health and disease and may lead to the development of new diagnostic and therapeutic strategies.
Aplicaciones Científicas De Investigación
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been widely used in scientific research as a radioligand for the imaging of TSPO in vivo. TSPO expression is increased in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Therefore, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
Propiedades
IUPAC Name |
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18-14-27-21(26)23(18)17-11-12-22(13-17)20(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWXUMFVWGJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)


![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)

![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-propan-2-yloxypentanoic acid](/img/structure/B2933499.png)